CID 348093
Overview
Description
The compound with the PubChem CID 348093 is known as cycloartenone. It is a naturally occurring triterpenoid found in various plant species. Cycloartenone has a molecular formula of C30H48O and a molecular weight of 424.7 g/mol . It is a key intermediate in the biosynthesis of sterols in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloartenone can be synthesized through various chemical reactions involving triterpenoid precursors. One common method involves the cyclization of squalene oxide, a triterpenoid precursor, under acidic conditions to form cycloartenol, which is then oxidized to cycloartenone .
Industrial Production Methods
Industrial production of cycloartenone typically involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The yield and purity of cycloartenone can be optimized by adjusting the extraction and purification conditions.
Chemical Reactions Analysis
Types of Reactions
Cycloartenone undergoes various chemical reactions, including:
Oxidation: Cycloartenone can be oxidized to form cycloartenone epoxide.
Reduction: Reduction of cycloartenone can yield cycloartenol.
Substitution: Cycloartenone can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cycloartenone epoxide.
Reduction: Cycloartenol.
Substitution: Various cycloartenone derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloartenone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of sterols and other triterpenoids.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of natural products and as a biochemical marker in plant studies.
Mechanism of Action
Cycloartenone exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in sterol biosynthesis, such as cycloartenol synthase. By modulating the activity of these enzymes, cycloartenone can influence the production of sterols and other related compounds in plants .
Comparison with Similar Compounds
Cycloartenone is structurally similar to other triterpenoids, such as:
Cycloartenol: A precursor to cycloartenone, differing by the presence of a hydroxyl group instead of a carbonyl group.
Lanosterol: Another triterpenoid involved in sterol biosynthesis, differing in the arrangement of its carbon skeleton.
Beta-amyrin: A triterpenoid with a similar carbon skeleton but different functional groups.
Cycloartenone is unique due to its specific role in the biosynthesis of sterols in plants and its distinct chemical structure, which allows it to participate in various biochemical reactions .
Properties
IUPAC Name |
7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-24H,8,10-19H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJCQAAOHKVCES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324589 | |
Record name | CYCLOARTENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511-63-7 | |
Record name | CYCLOARTENONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CYCLOARTENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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